1-(4-Bromo-2-fluorophenyl)-3-methylthiourea
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Overview
Description
1-(4-Bromo-2-fluorophenyl)-3-methylthiourea is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with a thiourea group. Its unique structure makes it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-methylthiourea typically involves the reaction of 4-bromo-2-fluoroaniline with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles such as amines or thiols under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride can produce amines.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-3-methylthiourea has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing, with a focus on its interactions with biological targets.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-fluorophenyl)-3-methylthiourea exerts its effects involves interactions with specific molecular targets. The thiourea group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological activity.
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)-3-methylthiourea can be compared with other similar compounds, such as:
- 4-Bromo-2-fluorophenyl methyl sulfone
- 4-Bromo-2-fluorophenyl methanesulfonamide
- 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of bromine, fluorine, and thiourea in this compound distinguishes it from these related compounds, offering distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2S/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWSXTKMZSZXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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